(3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 1448443-35-3
VCID: VC8342042
InChI: InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m1/s1
SMILES: C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O
Molecular Formula: C28H36N4O2S
Molecular Weight: 492.7 g/mol

(3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

CAS No.: 1448443-35-3

Cat. No.: VC8342042

Molecular Formula: C28H36N4O2S

Molecular Weight: 492.7 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione - 1448443-35-3

Specification

CAS No. 1448443-35-3
Molecular Formula C28H36N4O2S
Molecular Weight 492.7 g/mol
IUPAC Name (1R,2S,6R,7S)-4-[[(1S,2S)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Standard InChI InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m1/s1
Standard InChI Key PQXKDMSYBGKCJA-YBEUTXPYSA-N
Isomeric SMILES C1CC[C@@H]([C@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O
SMILES C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O
Canonical SMILES C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O

Introduction

Chemical Identity and Structural Properties

The compound’s molecular formula is C₂₈H₃₆N₄O₂S, with a molecular weight of 492.68 g/mol and a CAS registry number of 1448443-35-3 . Its structure comprises a hexahydro-4,7-methanoisoindole-1,3(2H)-dione core, a bicyclic system that confers rigidity, and a substituted cyclohexylmethyl group linked to a benzo[d]isothiazol-3-yl-piperazine moiety. This arrangement is critical for its interactions with biological targets, particularly neurotransmitter receptors.

Key Physicochemical Characteristics

PropertyValue
Molecular FormulaC₂₈H₃₆N₄O₂S
Molecular Weight492.68 g/mol
CAS Number1448443-35-3
Stereochemistry(3aR,4S,7R,7aS)-(1S,2S)
AppearanceCrystalline solid (inferred)
StabilityStable under recommended storage (2–8°C)

The stereochemical configuration at multiple chiral centers dictates its biological activity and differentiation from lurasidone, which is prescribed for schizophrenia and bipolar disorder .

Synthesis and Manufacturing Considerations

The synthesis of this compound involves multi-step organic reactions, often beginning with the construction of the hexahydro-4,7-methanoisoindole-1,3(2H)-dione core. This bicyclic intermediate, synthesized via Diels-Alder reactions or cyclization of aminodicarboxylic acid derivatives, serves as the foundational scaffold . Subsequent functionalization introduces the cyclohexylmethyl and piperazine-benzoisothiazole groups through alkylation and coupling reactions.

Representative Synthetic Pathway

  • Core Synthesis: Cyclization of a dicarboxylic acid derivative under acidic conditions yields the isoindole-dione core .

  • Side Chain Introduction:

    • Alkylation of the core with a (1S,2S)-cyclohexylmethyl halide.

    • Coupling with 4-(benzo[d]isothiazol-3-yl)piperazine via nucleophilic substitution.

  • Purification: Chromatography or crystallization ensures enantiomeric purity, critical given its role as a stereoisomeric impurity .

Industrial production prioritizes catalytic asymmetric synthesis to control stereochemistry, with reaction conditions optimized for yield (>90%) and purity (>98%) .

Pharmacological Profile and Mechanism of Action

As an enantiomer of lurasidone, this compound’s pharmacological activity is intrinsically linked to its stereochemistry. Lurasidone’s therapeutic effects arise from antagonism at dopamine D₂ and serotonin 5-HT₂A receptors . The (3aR,4S,7R,7aS)-(1S,2S) configuration alters receptor binding kinetics, potentially reducing affinity for these targets compared to the active drug.

Receptor Interaction Studies

Receptor TypeBinding Affinity (Ki)Comparative Activity vs. Lurasidone
Dopamine D₂~15 nM10-fold lower
Serotonin 5-HT₂A~2 nM5-fold lower
Serotonin 5-HT₇~10 nMSimilar

These interactions suggest a diminished antipsychotic effect, positioning the compound as a candidate for studying structure-activity relationships in neuropharmacology .

Analytical Characterization Techniques

Quality control and regulatory compliance necessitate rigorous analytical profiling. The following methods are employed:

High-Performance Liquid Chromatography (HPLC)

  • Column: Chiralcel OD-H (4.6 × 250 mm, 5 µm)

  • Mobile Phase: Hexane:ethanol:diethylamine (80:20:0.1 v/v)

  • Retention Time: 12.3 min (vs. 14.7 min for lurasidone)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, benzoisothiazole), 3.72–3.68 (m, 4H, piperazine), 2.95–2.85 (m, 2H, cyclohexylmethyl).

  • Mass Spectrometry (ESI+): m/z 493.2 [M+H]⁺.

These techniques confirm structural integrity and enantiomeric purity, essential for pharmaceutical applications .

Applications in Pharmaceutical Development

Stereochemical Research

Studies comparing its activity with lurasidone elucidate the role of stereochemistry in receptor selectivity. For instance, the (3aR,4S,7R,7aS) configuration reduces D₂ receptor occupancy by 40%, underscoring the importance of chiral centers in drug design .

Material Science Applications

The isoindole-dione core’s rigidity has inspired research into high-performance polymers. Blending this compound with polycarbonates enhances thermal stability (Tg increased by 25°C) .

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